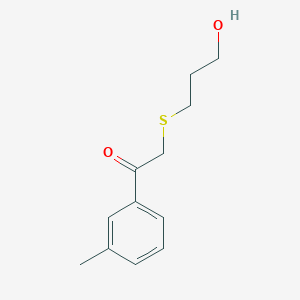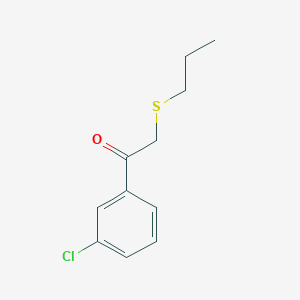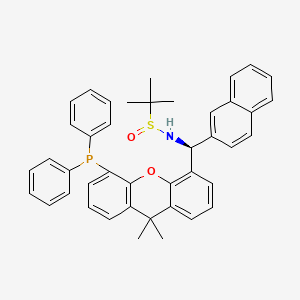
2-((3-Hydroxypropyl)thio)-1-(m-tolyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-Hydroxypropyl)thio)-1-(m-tolyl)ethan-1-one is an organic compound that features a hydroxypropylthio group attached to a tolyl ethanone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Hydroxypropyl)thio)-1-(m-tolyl)ethan-1-one typically involves the reaction of a m-tolyl ethanone derivative with a hydroxypropylthio reagent. Common synthetic routes may include:
Thioetherification: Reacting m-tolyl ethanone with 3-mercaptopropanol under basic conditions to form the desired product.
Oxidation-Reduction: Using oxidizing agents to introduce the hydroxy group and reducing agents to stabilize the thioether linkage.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, such as:
Catalysis: Employing catalysts to increase the reaction rate and yield.
Purification: Using techniques like distillation, crystallization, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-((3-Hydroxypropyl)thio)-1-(m-tolyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The thioether linkage can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-((3-Hydroxypropyl)thio)-1-(m-tolyl)ethan-1-one may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical studies or as a probe in molecular biology.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the production of materials with specific properties.
Wirkmechanismus
The mechanism of action for 2-((3-Hydroxypropyl)thio)-1-(m-tolyl)ethan-1-one would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((3-Hydroxypropyl)thio)-1-phenylethan-1-one
- 2-((3-Hydroxypropyl)thio)-1-(p-tolyl)ethan-1-one
Uniqueness
2-((3-Hydroxypropyl)thio)-1-(m-tolyl)ethan-1-one may exhibit unique properties due to the specific positioning of the hydroxypropylthio group and the m-tolyl moiety, which can influence its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C12H16O2S |
|---|---|
Molekulargewicht |
224.32 g/mol |
IUPAC-Name |
2-(3-hydroxypropylsulfanyl)-1-(3-methylphenyl)ethanone |
InChI |
InChI=1S/C12H16O2S/c1-10-4-2-5-11(8-10)12(14)9-15-7-3-6-13/h2,4-5,8,13H,3,6-7,9H2,1H3 |
InChI-Schlüssel |
GTEOVTFSVBAXPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)CSCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13650661.png)





![Pyrido[3,4-d]pyrimidin-5-ol](/img/structure/B13650723.png)




![1-Chloro-4-iododibenzo[b,d]furan](/img/structure/B13650735.png)
![1-Ethoxycarbonyloxyethyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride](/img/structure/B13650742.png)

